Methyl N-(diphenylmethylidene)glycinate

Asymmetric synthesis Palladium catalysis Allylic alkylation

This glycine Schiff base ester (CAS 81167-39-7) is a premier achiral pronucleophile for stereoselective α-amino acid construction. The methyl ester delivers a distinct reactivity profile—acid-stable to withstand imine hydrolysis, base-labile for orthogonal deprotection—making it non-interchangeable with ethyl or tert-butyl analogs. Achieves up to 99% diastereoselectivity in Pd-catalyzed allylic alkylation for vicinal chiral tertiary centers. Solid-state form simplifies accurate weighing and recrystallization. Validated reference substrate for benchmarking chiral phase-transfer Mannich catalysts. ≥98% purity. Inquire for bulk pricing.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 81167-39-7
Cat. No. B020685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(diphenylmethylidene)glycinate
CAS81167-39-7
Synonyms(Benzhydrylideneamino)acetic Acid Methyl Ester;  Benzophenoneimine glycine Methyl Ester;  Methyl 3-aza-4,4-diphenylbut-3-enoate; 
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
InChIKeyPQTOLHHWLUCKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-(diphenylmethylidene)glycinate (CAS 81167-39-7) - Technical Baseline and Role in Asymmetric Synthesis


Methyl N-(diphenylmethylidene)glycinate (CAS 81167-39-7), also known as N-(diphenylmethylene)glycine methyl ester or the benzophenone imine of glycine methyl ester, is a pivotal achiral pronucleophile in asymmetric synthesis [1]. It is characterized by its molecular formula C16H15NO2 and a molecular weight of 253.30 g/mol, with a standard commercial purity typically ≥98% . This compound, a glycine Schiff base ester, serves as a versatile building block for the stereoselective construction of both natural and non-natural α-amino acid derivatives [2]. It functions as a formal glycine anion equivalent, enabling a wide range of enantioselective carbon-carbon bond-forming reactions, including alkylation and Mannich-type additions, which are fundamental to peptide and pharmaceutical synthesis [3].

Methyl N-(diphenylmethylidene)glycinate (CAS 81167-39-7) - Critical Factors Preventing Direct Replacement by In-Class Analogs


Direct substitution of Methyl N-(diphenylmethylidene)glycinate with other glycine Schiff base esters, such as the ethyl or tert-butyl analogs, is not scientifically valid due to quantifiable differences in steric bulk and leaving group ability, which profoundly impact reaction kinetics and stereoselectivity [1]. The specific ester moiety dictates the conformational rigidity of the enolate intermediate and influences its pKa; the methyl ester represents a distinct reactivity profile from, for instance, the tert-butyl ester (pKa ~18.7 in DMSO) [2]. Furthermore, while the N-(diphenylmethylene) protecting group is common to this class, its combination with a methyl ester affords a unique balance of stability and crystallinity, impacting both synthetic yield and ease of purification compared to other alkyl esters or alternative imine protecting groups like the N-Fmoc system [3].

Methyl N-(diphenylmethylidene)glycinate (CAS 81167-39-7) - Head-to-Head Performance Data for Scientific Selection


Methyl N-(diphenylmethylidene)glycinate (CAS 81167-39-7) - Comparative Performance in Pd-Catalyzed Allylic Alkylation

In palladium-catalyzed allylic alkylation, Methyl N-(diphenylmethylidene)glycinate exhibits high regio- and diastereoselectivity. When compared to the analogous alaninate derivative (N-(diphenylmethylidene)alaninate), the glycinate provides a different product profile, constructing vicinal chiral tertiary carbon centers instead of quaternary-tertiary centers, with selectivities reaching up to 99% [1]. This highlights its utility for specific stereochemical outcomes.

Asymmetric synthesis Palladium catalysis Allylic alkylation

Methyl N-(diphenylmethylidene)glycinate (CAS 81167-39-7) - Comparative Enantioselectivity in Phase-Transfer Catalyzed Alkylation

In phase-transfer catalyzed asymmetric alkylation, the methyl ester variant of the N-(diphenylmethylene)glycine Schiff base shows a performance trade-off compared to the bulkier tert-butyl ester. While the tert-butyl ester is often the preferred substrate for achieving very high enantioselectivity (up to 95% ee) [1], the methyl ester offers a more reactive and less sterically hindered platform, which can be advantageous for specific electrophiles or in telescoped reaction sequences where a subsequent deprotection is planned [2].

Phase-transfer catalysis Enantioselective alkylation Amino acid synthesis

Methyl N-(diphenylmethylidene)glycinate (CAS 81167-39-7) - Comparative Scope in Phase-Transfer Catalyzed Mannich-Type Additions

Methyl N-(diphenylmethylidene)glycinate is a proven and effective substrate for phase-transfer catalyzed additions to azomethines (Mannich-type reactions), enabling the synthesis of complex α,β-diamino acid derivatives [1]. This reactivity is well-established for this specific methyl ester scaffold, and its performance in this reaction class provides a reliable benchmark. While other glycine esters are also used, the methyl ester is frequently cited in foundational literature for this transformation, making it a standard starting point for methodology development and comparison [2].

Mannich reaction α,β-Diamino acid synthesis Phase-transfer catalysis

Methyl N-(diphenylmethylidene)glycinate (CAS 81167-39-7) - Superior Stability and Crystallinity for Handling and Purification

Methyl N-(diphenylmethylidene)glycinate is a solid at ambient temperature, with a reported melting point range of 42-44 °C . This physical state offers a practical advantage over its liquid analog, ethyl N-(diphenylmethylene)glycinate (CAS 69555-14-2), which is reported to have a melting point of 51-53 °C but a boiling point of 195°C at 2mmHg . The solid form of the methyl ester facilitates precise weighing, easier handling for small-scale reactions, and a straightforward recrystallization-based purification pathway, reducing the need for chromatography [1].

Solid-phase handling Purification Physical properties

Methyl N-(diphenylmethylidene)glycinate (CAS 81167-39-7) - Validated Application Scenarios Based on Comparative Evidence


Stereoselective Synthesis of Vicinal Chiral Tertiary Amino Acid Scaffolds

This compound is the reagent of choice for constructing amino acid analogs possessing vicinal chiral tertiary carbon centers at the α and β positions. This scenario leverages its documented ability to achieve up to 99% regio- and diastereoselectivity in palladium-catalyzed allylic alkylation reactions, a performance profile that is complementary to the quaternary-tertiary stereochemistry generated by its alaninate analog [1].

Methodology Benchmarking in Phase-Transfer Catalyzed Mannich Reactions

Methyl N-(diphenylmethylidene)glycinate is ideally suited as a reference substrate for developing and benchmarking new chiral catalysts or phase-transfer conditions for the Mannich reaction. Its well-characterized behavior in this transformation, leading to α,β-diamino acid derivatives, provides a reliable and reproducible foundation for comparing catalytic efficiency and scope [2].

Laboratory-Scale Research Requiring High-Purity and Convenient Handling

For academic or industrial research laboratories conducting small-to-medium scale asymmetric syntheses, the solid physical state of this methyl ester simplifies experimental workflow. Its availability in high purity (≥98%) and the ease of accurate weighing and potential for recrystallization-based purification make it a more practical choice over liquid analogs, thereby minimizing operational errors and saving time .

Synthetic Sequences Where Ester Lability is Advantageous

In multi-step synthetic routes, the methyl ester group in this compound provides a defined stability profile. It is more resistant to acidic cleavage than tert-butyl esters but can be readily saponified under basic conditions. This intermediate lability is strategically advantageous when a C-terminal protecting group is needed that is stable to the acidic conditions often used for imine hydrolysis (e.g., to liberate the free amine) but can be removed in a subsequent orthogonal step [3].

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